Cas no 1804721-91-2 (6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile)
6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile
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- Inchi: 1S/C9H8ClF2N3/c10-4-5-3-7(14)15-6(1-2-13)8(5)9(11)12/h3,9H,1,4H2,(H2,14,15)
- InChI Key: MTKLVKZYTFEYBD-UHFFFAOYSA-N
- SMILES: ClCC1C=C(N)N=C(CC#N)C=1C(F)F
Computed Properties
- Exact Mass: 231.0374813 g/mol
- Monoisotopic Mass: 231.0374813 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 231.63
- XLogP3: 1.2
- Topological Polar Surface Area: 62.7
6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063783-1g |
6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile |
1804721-91-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile
6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile: A Comprehensive Overview
6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile, identified by the CAS registry number 1804721-91-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its pyridine ring structure, has garnered attention due to its unique functional groups and structural features, which make it a valuable component in synthetic chemistry and drug discovery.
The molecular structure of 6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile is defined by a pyridine ring substituted with an amino group at position 6, a chloromethyl group at position 4, a difluoromethyl group at position 3, and an acetonitrile group at position 2. These substituents contribute to the compound's reactivity, stability, and potential bioactivity. The presence of multiple functional groups allows for diverse interactions, making this compound a versatile building block in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of compounds like 6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific biological pathways or enzymes. The compound's ability to undergo various transformations, such as nucleophilic substitutions and condensations, has further enhanced its utility in medicinal chemistry.
In terms of physical properties, 6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, with findings indicating moderate resistance to thermal degradation and hydrolysis under neutral conditions.
The biological activity of this compound has been a focal point of recent studies. Investigations into its cytotoxicity against various cancer cell lines have revealed promising results, suggesting potential applications in oncology research. Additionally, its ability to inhibit key enzymes involved in inflammatory pathways has positioned it as a candidate for anti-inflammatory drug development.
From an environmental perspective, the biodegradability and ecological impact of CAS No. 1804721-91-2 have been evaluated to ensure compliance with safety standards. Studies indicate that the compound undergoes slow degradation under aerobic conditions, highlighting the need for responsible handling and disposal practices.
In conclusion, 6-Amino-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile, with its unique structural features and diverse functional groups, continues to be a subject of interest in both academic and industrial research settings. Its potential applications span across drug discovery, agrochemicals, and advanced materials science, underscoring its significance as a valuable chemical entity.
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